2(5H)-Furanone, 5-(diethylamino)-3,4-dimethyl-
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Overview
Description
2(5H)-Furanone, 5-(diethylamino)-3,4-dimethyl- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(diethylamino)-3,4-dimethyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a furanone precursor with diethylamine and methylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 5-(diethylamino)-3,4-dimethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-(diethylamino)-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The diethylamino and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with conditions varying depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction can produce dihydrofuranone derivatives. Substitution reactions result in various substituted furanones with different functional groups.
Scientific Research Applications
2(5H)-Furanone, 5-(diethylamino)-3,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(diethylamino)-3,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 5-(methylamino)-3,4-dimethyl-
- 2(5H)-Furanone, 5-(ethylamino)-3,4-dimethyl-
- 2(5H)-Furanone, 5-(propylamino)-3,4-dimethyl-
Uniqueness
2(5H)-Furanone, 5-(diethylamino)-3,4-dimethyl- is unique due to the presence of the diethylamino group, which imparts distinct chemical and physical properties
Properties
CAS No. |
89945-60-8 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(diethylamino)-3,4-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C10H17NO2/c1-5-11(6-2)9-7(3)8(4)10(12)13-9/h9H,5-6H2,1-4H3 |
InChI Key |
IBUNWSWRXGCJIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1C(=C(C(=O)O1)C)C |
Origin of Product |
United States |
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